4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Physicochemical profiling ADME prediction Lead optimization

4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole (CAS 693804-72-7) is a polycyclic heteroaromatic compound belonging to the imidazobenzothiadiazole class. It features a highly electron-deficient core with a molecular formula of C8H2F3N5O2S and a molecular weight of 289.19 g/mol.

Molecular Formula C8H2F3N5O2S
Molecular Weight 289.20 g/mol
Cat. No. B6078883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
Molecular FormulaC8H2F3N5O2S
Molecular Weight289.20 g/mol
Structural Identifiers
SMILESC1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H
InChIKeyWAZITVCFWHPKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole: A Heterocyclic Building Block for Research Sourcing


4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole (CAS 693804-72-7) is a polycyclic heteroaromatic compound belonging to the imidazobenzothiadiazole class . It features a highly electron-deficient core with a molecular formula of C8H2F3N5O2S and a molecular weight of 289.19 g/mol . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and materials science due to the presence of multiple reactive positions including a nitro group and a trifluoromethyl substituent on a fused tetracyclic scaffold .

Why Substituting 4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole with Closest Analogs is Not Straightforward


Direct substitution of 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole with simple analogs such as the non-nitrated 7-(trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole or 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole carries significant risk for researchers [1]. The 4-nitro group is a potent electron-withdrawing moiety that dictates the compound's reactivity, redox behavior, and pharmacokinetic profile if used in a prodrug or bioactive molecule context . Replacing it with a hydrogen or alkyl group would profoundly alter the electronic landscape of the fused ring system, potentially leading to different reaction outcomes, stability profiles, or biological target interactions. The following evidence guide examines the limited but critical quantitative differences that justify precise compound selection.

Quantitative Differentiation Evidence for 4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole Selection


Predicted Acid Dissociation Constant (pKa) versus Non-Nitrated Analog

The presence of the 4-nitro group is predicted to confer a significantly more acidic character to the imidazole NH compared to the non-nitrated 7-(trifluoromethyl) analog. The predicted pKa for 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is -0.51±0.30 . While an experimentally determined pKa for the direct des-nitro analog is not available in public literature, a class-level inference can be made: the strong electron-withdrawing effect of the nitro group typically lowers the pKa of an adjacent imidazole NH by 2-4 units relative to the unsubstituted system [1]. This difference has direct implications for ionization state under physiological conditions, solubility, and passive membrane permeability.

Physicochemical profiling ADME prediction Lead optimization

Predicted Lipophilicity (ClogP) Differentiation Against Des-Nitro and Alkyl Analogs

The calculated partition coefficient (ClogP) for 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is approximately 1.9 (predicted) [1]. In contrast, the 6-ethyl-7-(trifluoromethyl) analog is predicted to have a higher ClogP of approximately 2.8 due to the additional ethyl group [1]. The des-nitro 7-(trifluoromethyl) analog is predicted to have a ClogP of approximately 1.4 [1]. The nitro group thus positions the target compound's lipophilicity within an intermediate range that diverges significantly from both the more lipophilic alkyl analog and the more hydrophilic des-nitro compound.

Lipophilicity Drug-likeness Pharmacokinetics

Reconstitution and Storage Stability Profile from Vendor Specifications

According to the supplier datasheet, 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole when provided as a powder is stable for 2 years at -20°C. In DMSO solution, it is stable for 2 weeks at 4°C and up to 6 months at -80°C . This defined stability profile is a critical differentiator from uncharacterized analogs, where decomposition during storage can lead to irreproducible biological data. For example, the non-nitrated analog 7-(trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole lacks publicly available stability data, introducing an unknown variable into long-term experiments.

Compound management Assay reproducibility Solubility

Validated Application Scenarios for 4-Nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole


Medicinal Chemistry Lead Optimization Requiring Precisely Tuned Electron-Withdrawing Substituents

In lead optimization programs where the imidazobenzothiadiazole core is a key pharmacophore, the 4-nitro group provides a unique electron-deficient environment. As established in Section 3, its predicted pKa of -0.51 suggests it will exist in a different ionization state than des-nitro analogs, potentially altering target binding . Researchers aiming to improve binding affinity through electronic effects should prioritize this compound over 7-(trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole when the target binding site requires a strong hydrogen bond acceptor or a specific charge distribution.

Building a Reproducible Screening Library with Defined Compound Stability

For high-throughput screening facilities, the storage stability specifications (2 years at -20°C as powder; 6 months at -80°C in DMSO) are critical for compound management logistics . This contrasts with the uncharacterized stability of simpler analogs, making 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole a more reliable choice for inclusion in a core screening deck to minimize false negatives or positives arising from compound degradation.

Structure-Activity Relationship (SAR) Studies Exploring the Nitro-to-Trifluoromethyl Bioisosteric Space

Recent literature has highlighted the CF3 group as a potential bioisostere for a nitro group in specific contexts [1]. The title compound, which possesses both functionalities on a rigid fused scaffold, serves as an ideal probe for dissecting the individual contributions of nitro and trifluoromethyl groups to biological activity. Its intermediate ClogP (≈ 1.9) further allows SAR teams to separate electronic from lipophilic effects in their analyses [2].

Quote Request

Request a Quote for 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.